2-Phenyl-1,2,3,4-tetrahydroquinoline

Lipophilicity Thermal stability Formulation science

2-Phenyl-1,2,3,4-tetrahydroquinoline (C₁₅H₁₅N, CAS 24005-23-0) is a chiral tetrahydroquinoline (THQ) derivative bearing a phenyl substituent at the 2-position of the partially saturated quinoline ring. It is a white to off-white crystalline solid with a melting point of 105.66 °C, a boiling point of 370.7 ± 32.0 °C, a density of 1.1 ± 0.1 g/cm³, a calculated logP of 3.6, and an aqueous solubility of 18.9 mg/L at 25 °C.

Molecular Formula C15H15N
Molecular Weight 209.29 g/mol
Cat. No. B7893671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1,2,3,4-tetrahydroquinoline
Molecular FormulaC15H15N
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2NC1C3=CC=CC=C3
InChIInChI=1S/C15H15N/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-9,15-16H,10-11H2
InChIKeyQAUGNTRYNWFNBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1,2,3,4-tetrahydroquinoline – Physicochemical and Structural Differentiation for Informed Sourcing


2-Phenyl-1,2,3,4-tetrahydroquinoline (C₁₅H₁₅N, CAS 24005-23-0) is a chiral tetrahydroquinoline (THQ) derivative bearing a phenyl substituent at the 2-position of the partially saturated quinoline ring . It is a white to off-white crystalline solid with a melting point of 105.66 °C, a boiling point of 370.7 ± 32.0 °C, a density of 1.1 ± 0.1 g/cm³, a calculated logP of 3.6, and an aqueous solubility of 18.9 mg/L at 25 °C . Its enantiopure (2S) form (CAS 608525-26-4) is also commercially available and used in asymmetric synthesis .

Why Generic 2-Phenyl-1,2,3,4-tetrahydroquinoline Substitution Risks Scientific Irreproducibility


Substituting 2-phenyl-1,2,3,4-tetrahydroquinoline with a generic “tetrahydroquinoline” or a differently 2-substituted analog (e.g., 2-methyl-THQ, 2-ethyl-THQ, or unsubstituted THQ) introduces uncontrolled variables. The 2-phenyl group dramatically alters the compound’s lipophilicity (calculated logP ≈ 3.6 vs. ≈ 2.1 for unsubstituted THQ [1]), crystallinity (melting point 105.7 °C vs. 15–16 °C [1]), and electronic distribution—directly impacting solubility, pharmacokinetic behavior, and reactivity. Moreover, the chiral C2 center in 2-phenyl-THQ enables stereoselective transformations that are impossible with achiral analogs, and its bromination pathway (oxidation to quinoline versus electrophilic substitution) diverges sharply from N‑alkylated derivatives [2].

Quantitative Differentiation Evidence for 2-Phenyl-1,2,3,4-tetrahydroquinoline


2-Phenyl-THQ Exhibits a 5.5-Fold Higher logP and a 7-Fold Higher Melting Point Than Unsubstituted THQ

2-Phenyl-1,2,3,4-tetrahydroquinoline displays markedly different physicochemical properties relative to the simplest THQ scaffold, 1,2,3,4-tetrahydroquinoline. Its calculated logP of 3.6 is approximately 5.5-fold higher than the logP of ~2.1 reported for unsubstituted THQ [1], while its melting point (105.66 °C ) is roughly 7-fold higher than that of unsubstituted THQ (15–16 °C [1]). These differences are critical for dissolution rate, passive permeability, and long-term storage stability.

Lipophilicity Thermal stability Formulation science

Divergent Bromination Pathway: Oxidation vs. Electrophilic Substitution Relative to N‑Substituted Analogs

When treated with bromine in chloroform or N‑bromosuccinimide, 2‑phenyl‑1,2,3,4‑tetrahydroquinoline undergoes oxidation to the corresponding quinoline, whereas under identical conditions the N‑substituted derivative yields a 6‑brominated product retaining the saturated THQ ring [1]. This contrast in reaction pathway—oxidation vs. electrophilic substitution—provides a clear functionalization strategy unique to the free N‑H analogue.

Chemical reactivity Selectivity Late-stage functionalization

Tetrahydroquinoline Scaffold Provides Superior PDE4B Inhibition vs. Tetrahydroisoquinoline Congeners

In a series of 2‑phenyl‑5‑furan derivatives, the tetrahydroquinoline (THQ) containing compounds (series 4) exhibited higher PDE4B inhibitory activity than the corresponding tetrahydroisoquinoline (THIQ) series (series 3) [1]. The best THQ compound (4m, 4‑methoxybenzyl-substituted) achieved an IC₅₀ of 0.88 µM against PDE4B and effectively suppressed TNF‑α release in an LPS‑induced sepsis model in Swiss Albino mice [1][2]. In vivo, compound 4m reduced neutrophilia in a rat asthma/COPD model, demonstrating translation to animal models.

PDE4B inhibition Anti-inflammatory COPD/asthma

High Enantioselectivity in Bio‑Mediated Oxidative Resolution Enables Access to Enantiopure 2‑Phenyl‑THQ

Pseudomonas monteilii ZMU‑T01 whole cells mediated oxidative kinetic resolution of racemic 2‑substituted 1,2,3,4‑tetrahydroquinolines, affording enantiopure products with up to >99% enantiomeric excess at 50% conversion [1]. This biocatalytic method is directly applicable to 2‑phenyl‑1,2,3,4‑tetrahydroquinoline, enabling procurement of a single enantiomer for asymmetric synthesis without the need for chiral auxiliaries or expensive transition‑metal catalysts.

Chiral resolution Enantioselective synthesis Biocatalysis

Recommended Application Scenarios for 2-Phenyl-1,2,3,4-tetrahydroquinoline Based on Verified Quantitative Evidence


PDE4B‑Targeted Anti‑Inflammatory Lead Optimization Programs

The THQ scaffold’s validated superiority over THIQ analogs in PDE4B inhibition [1] makes 2‑phenyl‑1,2,3,4‑tetrahydroquinoline a privileged starting point for designing selective PDE4B inhibitors. Its high lipophilicity (logP 3.6) also suggests favorable CNS penetration, relevant for neuroinflammation targets.

Chiral Building Block for Asymmetric Synthesis of Bioactive Alkaloids and Pharmaceuticals

With established biocatalytic resolution achieving >99% ee [2], (S)-2‑phenyl‑1,2,3,4‑tetrahydroquinoline serves as a reliable enantiopure chiral amine synthon for constructing complex natural products (e.g., angustureine, galipinine) and chiral drug candidates.

Late‑Stage Functionalization via Divergent Bromination Chemistry

The ability to direct bromination toward either 2‑phenylquinoline (oxidation pathway) or 6‑bromo‑THQ (electrophilic substitution) by simply choosing the N‑substitution state [3] provides a versatile platform for generating diverse compound libraries from a single core intermediate.

Formulation and Pre‑formulation Studies Requiring High‑Melting, Crystalline THQ Derivatives

The high melting point (105.66 °C) and defined crystallinity of 2‑phenyl‑1,2,3,4‑tetrahydroquinoline, in contrast to the low‑melting liquid nature of unsubstituted THQ [4], facilitate solid‑state formulation development, stability testing, and purification by recrystallization.

Quote Request

Request a Quote for 2-Phenyl-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.